

An In-depth Technical Guide to the IUPAC Nomenclature of Butylcyclooctane

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Compound of Interest

Compound Name: *Butylcyclooctane*

Cat. No.: *B100280*

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This document provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the saturated hydrocarbon, **Butylcyclooctane**. The systematic naming of chemical compounds is a cornerstone of chemical communication, ensuring unambiguous identification in research, development, and regulatory contexts. This guide will deconstruct the naming process for **Butylcyclooctane**, referencing the fundamental principles of organic nomenclature.

Determination of the Parent Structure

The initial step in naming any organic molecule is to identify the parent or principal chain. According to IUPAC rules for substituted cycloalkanes, the parent structure is determined by comparing the number of carbon atoms in the cyclic ring versus the longest acyclic alkyl substituent.^{[1][2][3]}

- Rule: If the number of carbon atoms in the cycloalkane ring is greater than or equal to the number of carbon atoms in the largest alkyl substituent, the compound is named as an alkyl-substituted cycloalkane.^[2]
- Rule: Conversely, if the longest alkyl chain contains more carbon atoms than the ring, the cycloalkane is treated as a substituent on the alkane chain.^{[1][3][4]}

In the case of **Butylcyclooctane**, a comparative analysis of its constituent parts is necessary.

Molecular Component	Number of Carbon Atoms
Cyclooctane Ring	8
Butyl Substituent	4

As the cyclooctane ring contains eight carbon atoms, and the butyl group contains four, the ring is designated as the parent structure.

Identification and Naming of Substituents

With the parent structure established as cyclooctane, the next step is to identify and name any attached alkyl groups. In this instance, there is a single four-carbon substituent. The unbranched four-carbon alkyl group is named "butyl."

Numbering of the Ring

For monosubstituted cycloalkanes, a locant number is not required to specify the position of the substituent, as all positions on the ring are equivalent. Therefore, the compound is unambiguously identified without a numerical prefix.

Assembling the Final IUPAC Name

The final IUPAC name is constructed by combining the name of the substituent with the name of the parent structure.

Substituent Name + Parent Name = Final IUPAC Name

Butyl + cyclooctane = **Butylcyclooctane**

The PubChem database confirms "**butylcyclooctane**" as the IUPAC name for the compound with chemical formula C₁₂H₂₄ and CAS number 16538-93-5.^[5]

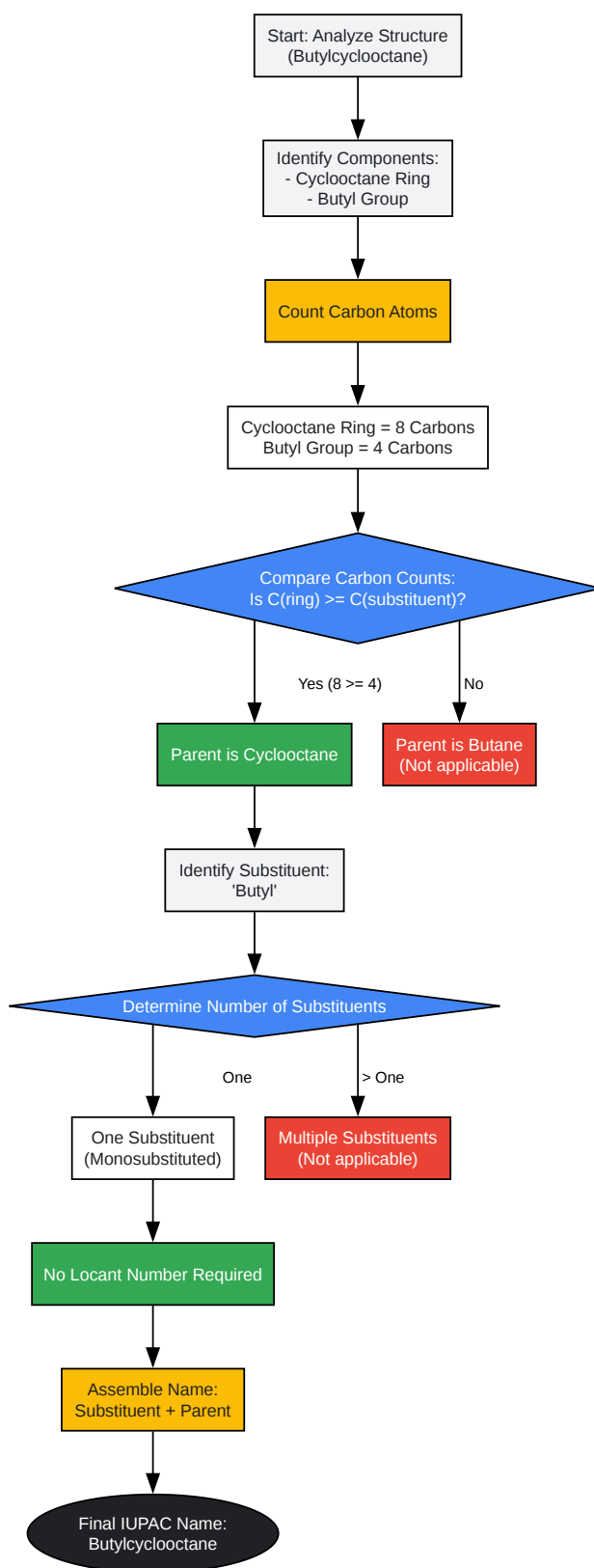
Experimental Protocols: The Methodological Approach to IUPAC Nomenclature

The "experimental protocol" for deriving an IUPAC name is a systematic, rule-based process. The methodology applied for **Butylcyclooctane** is as follows:

- Molecular Structure Analysis: Deconstruct the molecule into its cyclic and acyclic components.
- Carbon Atom Enumeration: Quantify the number of carbon atoms in the cyclic ring and in the alkyl substituent.
- Parent Chain Determination Protocol:
 - Compare the carbon counts from the previous step.
 - If $C_{\text{ring}} \geq C_{\text{substituent}}$, the parent is the cycloalkane.
 - If $C_{\text{substituent}} > C_{\text{ring}}$, the parent is the alkane.
- Substituent Identification: Name the alkyl group based on the number of carbon atoms it contains.
- Locant Assignment:
 - For monosubstituted cycloalkanes, no locant is assigned.
 - For polysubstituted cycloalkanes, number the ring to provide the lowest possible locants for the substituents, following alphabetical priority if a choice exists.^{[2][3]}
- Name Assembly: Combine the substituent name(s) and the parent name in the correct format.

Logical Workflow for Naming Butylcyclooctane

The following diagram illustrates the decision-making process for the IUPAC naming of **Butylcyclooctane**.



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